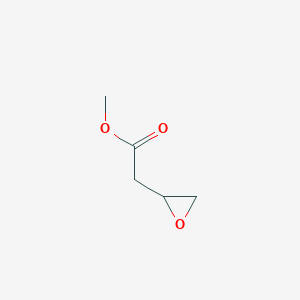

Methyl 3,4-epoxybutyrate

Description

Contextual Significance of Epoxide Functionalities in Modern Organic Synthesis

Epoxides, or oxiranes, are three-membered cyclic ethers that hold a prominent position in organic synthesis. numberanalytics.comalgoreducation.com The significant ring strain within the epoxide ring renders them highly susceptible to nucleophilic attack, leading to ring-opening reactions. algoreducation.comrsc.org This reactivity is the cornerstone of their utility, allowing for the stereospecific introduction of two vicinal functional groups.

The reactions of epoxides are diverse and can be catalyzed by either acid or base, with each pathway often yielding distinct regiochemical and stereochemical outcomes. fiveable.memt.com This predictable reactivity enables chemists to meticulously control the three-dimensional arrangement of atoms in a molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are often responsible for the desired therapeutic effects. algoreducation.com The ability of epoxides to participate in the formation of carbon-carbon and carbon-heteroatom bonds makes them indispensable intermediates in the synthesis of a wide array of natural products, polymers, and fine chemicals. algoreducation.comrsc.orgmt.com

Overview of Butyrate (B1204436) Derivatives as Pivotal Synthetic Intermediates

Butyrate derivatives, compounds containing a four-carbon chain, are significant intermediates in various metabolic and synthetic pathways. researchgate.netresearchgate.net In the context of organic synthesis, the butyrate framework provides a foundational carbon skeleton that can be further elaborated and functionalized. The ester group in butyrate derivatives, such as the methyl ester in methyl 3,4-epoxybutyrate, can be readily transformed into other functional groups like carboxylic acids, amides, or alcohols, offering a handle for further synthetic manipulations.

The combination of the butyrate structure with other reactive functionalities, as seen in this compound, creates a powerful synthetic tool. These derivatives serve as building blocks for the construction of more complex molecules, including polyketides, which are a large and structurally diverse class of natural products with a wide range of biological activities. mdpi.comnih.gov The strategic incorporation of butyrate units is a key strategy in the total synthesis of numerous natural products. nih.gov

Historical Trajectories and Foundational Research Pertaining to Chiral Epoxy Esters

The development of methods for the asymmetric synthesis of epoxides was a landmark achievement in organic chemistry. A pivotal moment in this field was the advent of the Sharpless Asymmetric Epoxidation, a reaction that allows for the highly enantioselective conversion of allylic alcohols to chiral 2,3-epoxy alcohols. nih.gov This breakthrough provided a reliable and predictable method for accessing optically active epoxides, which are invaluable as chiral synthons.

Following this, research into the synthesis and application of other chiral epoxy esters, including those derived from butenoic acid, gained momentum. The ability to prepare these compounds in an enantiomerically pure or enriched form opened up new avenues for the asymmetric synthesis of complex molecules. Early work focused on developing methods for the enantioselective epoxidation of unsaturated esters and exploring the regio- and stereoselective ring-opening reactions of the resulting chiral epoxy esters. These foundational studies established the synthetic utility of chiral epoxy esters and paved the way for their use in the synthesis of a wide range of target molecules. google.comripublication.comgoogleapis.comresearchgate.net

Current Research Landscape and Emerging Directions for this compound as a Chiral Synthon

This compound is increasingly recognized as a key chiral synthon in modern organic synthesis. bgu.ac.il Its bifunctional nature allows for a variety of synthetic transformations. The epoxide ring can be opened by a wide range of nucleophiles, leading to the formation of γ-substituted-β-hydroxybutyrate derivatives. These products are valuable intermediates in the synthesis of numerous biologically active compounds.

Current research often focuses on the development of new catalytic methods for the enantioselective synthesis of this compound and its derivatives. acs.org Furthermore, its application as a building block in the synthesis of complex natural products and pharmaceuticals is an active area of investigation. mdpi.comnih.gov For instance, it has been utilized in the synthesis of (R)-(-)-carnitine, a compound involved in fatty acid metabolism. acs.org The versatility of this compound as a chiral synthon is also being explored in the context of diversity-oriented synthesis, a strategy aimed at the rapid generation of libraries of structurally diverse small molecules for biological screening. nih.gov

Emerging directions include the use of biocatalysis for the synthesis and resolution of this compound, offering a green and highly selective alternative to traditional chemical methods. acs.org The development of novel synthetic methodologies that exploit the unique reactivity of this chiral building block continues to expand its utility in the efficient and stereocontrolled synthesis of valuable organic molecules.

| Property | Value |

| Chemical Formula | C5H8O3 |

| Molecular Weight | 116.12 g/mol |

| CAS Number | 4509-09-5 |

| Boiling Point | 75-76 °C at 11 mmHg |

| Density | 1.139 g/mL at 25 °C |

Table 1: Physicochemical Properties of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Ring Opening | Amines | γ-Amino-β-hydroxybutyrates |

| Nucleophilic Ring Opening | Alcohols/Water | γ-Alkoxy/Hydroxy-β-hydroxybutyrates |

| Nucleophilic Ring Opening | Organocuprates | γ-Alkyl/Aryl-β-hydroxybutyrates |

| Reduction | Lithium aluminum hydride | 1,2,4-Butanetriol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(oxiran-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)2-4-3-8-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHYBNWZWWGNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963335 | |

| Record name | Methyl (oxiran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4509-09-5 | |

| Record name | Methyl 2-oxiraneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4509-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-epoxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004509095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (oxiran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-epoxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3,4 Epoxybutyrate

Enantioselective Synthesis Strategies

The creation of a single, desired enantiomer of methyl 3,4-epoxybutyrate from achiral or racemic precursors requires strategies that can effectively control the stereochemical outcome of the reaction. These enantioselective strategies can be broadly categorized into asymmetric epoxidation approaches, which introduce the epoxide moiety onto an alkene precursor with high stereocontrol, and biocatalytic pathways, which utilize enzymes to resolve racemic mixtures or perform enantioconvergent transformations.

Asymmetric Epoxidation Approaches

Asymmetric epoxidation involves the direct conversion of a prochiral alkene, such as methyl but-3-enoate (B1239731), into a chiral epoxide. This is typically achieved using a catalytic amount of a chiral-directing agent in the presence of a stoichiometric oxidant. The success of these methods hinges on the catalyst's ability to create a chiral environment around the alkene, favoring the formation of one epoxide enantiomer over the other.

The direct asymmetric epoxidation of unfunctionalized terminal alkenes like methyl but-3-enoate remains a challenge in synthetic chemistry. While the Sharpless-Katsuki asymmetric epoxidation is highly effective for allylic alcohols, its utility does not extend to simple alkenes lacking a coordinating hydroxyl group. rug.nl Consequently, other catalytic systems have been explored.

The Jacobsen-Katsuki epoxidation , which utilizes chiral manganese-salen complexes, is a powerful method for the enantioselective epoxidation of unfunctionalized cis-disubstituted and certain other classes of alkenes. organic-chemistry.orgwikipedia.org The catalyst, typically a C₂-symmetric Mn(III)-salen complex, activates a terminal oxidant (e.g., sodium hypochlorite) to generate a high-valent manganese-oxo species. wikipedia.org This intermediate then transfers its oxygen atom to the alkene. The stereoselectivity is governed by the chiral ligand, which directs the approach of the alkene to the metal-oxo active site. organic-chemistry.org While highly effective for many substrates, the application to simple terminal alkenes like methyl but-3-enoate can be less efficient, often resulting in lower enantioselectivities compared to its preferred substrates like conjugated cis-dienes. wikipedia.org

Chiral ketone-catalyzed epoxidation represents an important organocatalytic approach. lboro.ac.uk Fructose-derived ketones, for instance, can generate a chiral dioxirane (B86890) in situ upon reaction with an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). This chiral dioxirane then acts as the epoxidizing agent. nih.gov These catalysts have shown effectiveness for various trans- and trisubstituted olefins. nih.gov However, their application to non-conjugated terminal olefins can be challenging, with enantioselectivity being highly dependent on the substrate's structural features. nih.gov

Below is a table summarizing representative chiral catalyst systems for asymmetric epoxidation.

| Catalyst System | Chiral Ligand/Catalyst | Typical Oxidant | Applicable Substrates |

| Jacobsen-Katsuki Epoxidation | (R,R)- or (S,S)-Mn(III)-salen complexes | NaOCl, m-CPBA | Conjugated cis-olefins, trisubstituted olefins organic-chemistry.orgwikipedia.org |

| Shi Epoxidation | Fructose-derived chiral ketones | Oxone (KHSO₅) | Trans- and trisubstituted olefins, certain non-conjugated olefins lboro.ac.uknih.gov |

An alternative to using a chiral catalyst is to employ a substrate-controlled strategy, where a chiral auxiliary attached to the starting material directs the stereochemical course of the epoxidation. In this approach, an achiral epoxidizing agent (like meta-chloroperoxybenzoic acid, m-CPBA) is used, and the diastereoselectivity is induced by the pre-existing stereocenter.

For the synthesis of this compound, this would involve esterifying but-3-enoic acid with a chiral alcohol. The resulting chiral ester is then subjected to epoxidation. The chiral auxiliary, by virtue of its steric bulk or through directing electronic effects, shields one face of the double bond, forcing the oxidant to attack from the less hindered face. This results in the formation of one diastereomer of the epoxy ester in excess. Subsequent removal of the chiral auxiliary would yield the enantioenriched this compound. For example, the epoxidation of an unsaturated ester derived from a chiral alcohol can proceed with high diastereoselectivity. tohoku.ac.jp The success of this method is contingent on both the high diastereoselectivity of the epoxidation step and the efficient, non-racemizing cleavage of the auxiliary group. A study involving the allylation of a ketone derived from (R)-2,3-O-cyclohexylideneglyceraldehyde with methyl 3-(bromomethyl)but-3-enoate demonstrates the principle of using a chiral substrate to control the formation of new stereocenters. researchgate.net

Biocatalytic Pathways to Enantioenriched this compound

Biocatalysis offers a powerful and often highly selective alternative to traditional chemical methods for producing chiral compounds. researchgate.net Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For the synthesis of enantioenriched this compound, methods based on the kinetic resolution of racemates or enantioconvergent processes are particularly prominent.

Kinetic resolution is a widely used biocatalytic strategy for separating enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer while leaving the other largely unreacted. In the case of racemic this compound, epoxide hydrolases (EHs) are highly effective.

Epoxide hydrolases catalyze the ring-opening of epoxides via the addition of water to form the corresponding 1,2-diol. researchgate.net In a kinetic resolution setup, a racemic mixture of this compound is exposed to an EH that preferentially hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to its corresponding diol, methyl 3,4-dihydroxybutanoate. As the reaction progresses, the unreacted epoxide becomes enriched in the other enantiomer (the (R)-enantiomer). The reaction is stopped at or near 50% conversion to achieve a high yield and high enantiomeric excess (ee) of the desired unreacted epoxide.

Several microbial sources of epoxide hydrolases have been identified for the effective resolution of alkyl 3,4-epoxybutyrates. For instance, a study using a newly isolated strain of Acinetobacter baumannii demonstrated the kinetic resolution of ethyl 3,4-epoxybutyrate. The EH from this organism showed high enantioselectivity for the (S)-enantiomer, resulting in the recovery of (R)-ethyl-3,4-epoxybutyrate with an enantiomeric excess greater than 99% and a yield of 46%. researchgate.net

Table of Epoxide Hydrolase Performance in Kinetic Resolution

| Enzyme Source | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Acinetobacter baumannii | rac-ethyl 3,4-epoxybutyrate | (R)-ethyl 3,4-epoxybutyrate | 46 | >99 |

While kinetic resolution is effective, its maximum theoretical yield for the desired product is limited to 50%. Enantioconvergent biotransformations, or deracemization processes, offer a more atom-economical approach by converting both enantiomers of a racemic starting material into a single, desired enantiomer of the product, allowing for a theoretical yield of up to 100%. nih.govd-nb.info

For this compound, a hypothetical enantioconvergent cascade could be designed using a multi-enzyme system. d-nb.infosemanticscholar.org Such a system might involve:

An enantioselective epoxide hydrolase that hydrolyzes the undesired (S)-epoxide to the corresponding (S)-diol.

One or more dehydrogenases that convert the (S)-diol into an intermediate that can be channeled back into the reaction to form the desired (R)-epoxide.

Alternatively, a single engineered enzyme could potentially perform an enantioconvergent hydrolysis, where both enantiomers of the racemic epoxide are converted to the same enantiomer of the diol product. While the development of such systems specifically for this compound is complex, the principles have been demonstrated for other racemic compounds. nih.gov These cascade reactions represent a frontier in biocatalysis, promising highly efficient and sustainable routes to enantiopure chemicals. semanticscholar.org

Microbial Fermentation Routes

Microbial fermentation presents a valuable pathway for the synthesis of chiral compounds, including intermediates like this compound. This biotechnological approach often leverages the high enantioselectivity of enzymes found in various microorganisms. researchgate.netresearchgate.net For instance, certain bacterial strains have been identified that possess epoxide hydrolases with a high degree of activity towards ethyl 3,4-epoxybutyrate, a closely related compound. researchgate.net These enzymes can facilitate the kinetic resolution of a racemic mixture, selectively hydrolyzing one enantiomer and leaving the other unreacted and in high enantiomeric purity. researchgate.net

The process typically involves cultivating microorganisms in a suitable nutrient medium under aerobic conditions. google.com The substrate, in this case, a racemic ester of 3,4-epoxybutyric acid, is introduced into the fermentation broth. google.com The microorganisms, which can be used as whole cells, either growing or dormant, then act on the substrate. google.com The conditions of the fermentation, such as pH, temperature, and substrate concentration, are carefully controlled to optimize for both microbial growth and enzymatic activity, ultimately aiming for high yields of the desired enantiomerically pure product. google.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.org The auxiliary, possessing a defined chirality, directs the formation of a specific stereoisomer in subsequent chemical transformations. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and often recycled. wikipedia.org

In the context of synthesizing molecules with stereocenters similar to those in this compound, chiral auxiliaries like oxazolidinones and camphorsultam have proven effective. bath.ac.uksigmaaldrich.com For example, Evans' oxazolidinone auxiliaries are widely used to direct stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters with high diastereoselectivity. bath.ac.uk Similarly, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates, where the stereochemical outcome is controlled by the existing stereocenters on the pseudoephedrine molecule. wikipedia.org While direct examples for this compound synthesis using this method are not prevalent in the provided results, the principles of chiral auxiliary-mediated synthesis are broadly applicable to the creation of chiral building blocks. wikipedia.orgbath.ac.uksigmaaldrich.com

Stereoselective Conversion from Precursors (e.g., Allylic Alcohols, Dihydroxybutyrate Derivatives)

The stereoselective conversion of prochiral precursors is a powerful strategy for synthesizing enantiomerically enriched epoxides like this compound. Key precursors for this approach include allylic and homoallylic alcohols, as well as dihydroxybutyrate derivatives.

From Allylic and Homoallylic Alcohols: The asymmetric epoxidation of allylic alcohols is a well-established method, with the Sharpless asymmetric epoxidation being a prominent example for creating chiral epoxides. nih.gov For homoallylic alcohols, various catalytic systems have been developed to achieve high enantioselectivity. For instance, vanadium-catalyzed epoxidations using chiral bishydroxamic acid ligands have shown good yields and high enantioselectivities. organic-chemistry.org Another approach involves using methyltrioxorhenium (MTO) as a catalyst with aqueous hydrogen peroxide, which can efficiently epoxidize homoallylic alcohols to the corresponding 3,4-epoxy alcohols. organic-chemistry.org

From Dihydroxybutyrate Derivatives: (S)-3,4-dihydroxybutyric acid and its derivatives serve as valuable chiral precursors. nih.gov These can be sourced from biomass. nih.gov For instance, methyl (S)-3,4-O-isopropylidene-3,4-dihydroxybutanoate can be prepared from the reduction of dimethyl malate (B86768) followed by acetonide protection. google.com This protected diol can then be further manipulated. For example, it can be converted to ethyl (S)-4-bromo-3-hydroxybutanoate through treatment with HBr in acetic acid and subsequent esterification. google.com Such halo-hydroxybutanoates are versatile intermediates that can be converted to the corresponding epoxides.

A practical, large-scale synthesis of a related chiral epoxide, methyl (2S,3R)-4-hydroxy-2,3-epoxybutyrate, has been developed starting from sodium erythorbate, a chiral starting material. acs.org This multi-step synthesis proceeds without the need for chromatographic purification, highlighting the efficiency of using readily available chiral precursors. acs.org

Racemic and Scalable Synthesis Routes

For applications where a mixture of enantiomers is acceptable or can be resolved later, racemic and scalable synthesis routes are economically advantageous.

Non-Stereoselective Epoxidation Methods (e.g., Peracid Epoxidation)

A common and straightforward method for the synthesis of racemic epoxides is the epoxidation of alkenes using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This method is generally efficient for a wide range of olefins. Another approach involves the use of alkaline hydrogen peroxide to epoxidize electrophilic alkenes. nih.gov These methods are typically not stereoselective and will produce a racemic mixture of the epoxide when starting from an achiral alkene.

The following table summarizes some non-stereoselective epoxidation reagents:

| Reagent | Substrate Type | Notes |

| m-Chloroperoxybenzoic acid (m-CPBA) | Alkenes | Widely used, generally reliable. mdpi.com |

| Alkaline Hydrogen Peroxide | Electrophilic Alkenes | Can be non-stereospecific. nih.gov |

| Magnesium monoperoxyphthalate (MMPP) | Alkenes | Used for non-stereoselective epoxidation. nih.gov |

Industrial Synthesis Considerations for Bulk Production

For the industrial-scale production of this compound, cost-effectiveness, scalability, and safety are paramount. google.comgoogle.com Routes starting from inexpensive and readily available materials are preferred. google.com For example, a scalable route to esters of (S)-3,4-O-isopropylidene-3,4-dihydroxybutyric acid, a precursor, has been developed from carbohydrate sources. google.comgoogle.com

Industrial processes often favor methods that avoid difficult-to-handle reagents and multiple complex steps. google.com Processes that can be carried out in a "one-pot" fashion or with minimal purification steps are highly desirable. acs.org For instance, the conversion of a hydroxylactone directly to the acetonide methyl ester has been reported, offering a more direct route. google.com The choice of solvents and reagents also plays a crucial role, with a focus on less hazardous and easily recyclable options.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound is closely linked to the chemistry of its precursors and the interconversion of various functional groups. The term "precursor chemical" can refer to substances that are readily converted into a target molecule. hpra.ie In a broader chemical context, it refers to a compound that participates in a chemical reaction that produces another compound.

One notable precursor is methyl 3-oxo-2-phenylbutyrate (MAPA), which has been identified as a pre-precursor in other chemical syntheses. nih.govresearchgate.net While not directly for this compound, the chemistry of such β-keto esters is relevant. These compounds can be synthesized and subsequently transformed. For example, MAPA can be converted to phenylacetone (B166967) under acidic conditions through de-esterification and decarboxylation. nih.gov

Functional group interconversions are fundamental to the synthesis of complex molecules from simpler precursors. For instance, the conversion of a diol to an epoxide is a key transformation. This can be achieved through a two-step process involving the formation of a cyclic sulfate (B86663) or a mesylate followed by intramolecular nucleophilic substitution. Alternatively, direct epoxidation of an alkene precursor can be employed. mdpi.com The choice of precursor and the sequence of functional group interconversions are critical in designing an efficient and stereoselective synthesis of this compound.

The following table lists some common precursors and their potential transformations relevant to the synthesis of this compound and related structures:

| Precursor | Target Functional Group / Structure | Relevant Transformation |

| Allylic/Homoallylic Alcohols | Epoxide | Asymmetric or non-stereoselective epoxidation. nih.govorganic-chemistry.org |

| Dihydroxybutyrate Derivatives | Epoxide | Conversion to a halohydrin or sulfonate ester followed by intramolecular cyclization. google.com |

| β-Keto Esters | Ketone | De-esterification and decarboxylation. nih.gov |

| Dimethyl Malate | Dihydroxybutanoate ester | Reduction and protection. google.comgoogle.com |

Synthesis from Unsaturated Esters

The direct epoxidation of carbon-carbon double bonds in unsaturated esters represents a common and effective strategy for synthesizing epoxy esters like this compound. This method involves the oxidation of a suitable unsaturated precursor, such as methyl but-3-enoate or methyl crotonate.

Research into the epoxidation of α,β-unsaturated esters has identified various effective oxidants. nih.gov Among these, an aqueous solution of sodium hypochlorite (B82951) (NaClO) is noted for its low cost and convenient handling. nih.gov The reaction conditions, including the choice of solvent, temperature, and reaction time, are critical for optimizing the yield and minimizing side reactions. For instance, studies on the epoxidation of β-CF₃-α,β-unsaturated ketones have shown the utility of urea-hydrogen peroxide complexes, although this was found to be less effective for certain unsaturated esters, which were successfully epoxidized using NaClO. nih.gov

The general procedure involves treating the unsaturated ester with the oxidizing agent in a suitable solvent system. The reaction progress is monitored, and upon completion, the desired this compound is isolated through standard workup and purification techniques.

Table 1: Illustrative Conditions for the Epoxidation of Unsaturated Esters The following table is based on optimized conditions reported for the epoxidation of related α,β-unsaturated esters and serves as an example of typical reaction parameters. nih.gov

| Substrate (Analog) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl (E)-4,4,4-trifluoro-2-butenoate | 5% aq. NaClO | CH₃CN | 0 | 2 | 87 |

| Ethyl (E)-4,4,4-trifluoro-2-butenoate | NaClO·5H₂O (Solid) | CH₃CN | 0 | 2 | 90 |

| Ethyl (E)-4,4,4-trifluoro-2-butenoate | 5% aq. NaClO | THF | 0 | 2 | 68 |

| Ethyl (E)-4,4,4-trifluoro-2-butenoate | 5% aq. NaClO | Dioxane | 0 | 2 | 75 |

Derivation from Dihydroxybutyric Acid and its Lactone Analogs

An alternative synthetic pathway to this compound involves the use of 3,4-dihydroxybutyric acid and its corresponding lactone, 3-hydroxy-γ-butyrolactone (HGB), as chiral precursors. acs.orgmit.edu These compounds are considered valuable biomass-derived platform chemicals. mit.edu (S)-3,4-dihydroxybutyric acid ((S)-3,4-DHBA), for example, is an endogenous fatty acid that can serve as a starting material for synthesizing important pharmaceuticals. acs.org

The conversion of a 1,2-diol, such as the dihydroxy functionality in a 3,4-dihydroxybutyrate ester, into an epoxide is a classic transformation in organic synthesis. The process generally involves a two-step sequence:

Selective Activation: One of the two hydroxyl groups is selectively converted into a good leaving group. This is often achieved by tosylation (using p-toluenesulfonyl chloride) or mesylation (using methanesulfonyl chloride) of the primary hydroxyl group at the C4 position, which is typically more reactive than the secondary hydroxyl group at the C3 position.

Intramolecular Cyclization: The resulting sulfonate ester is then treated with a base. The base deprotonates the remaining hydroxyl group at C3, which then acts as an internal nucleophile, displacing the leaving group in an intramolecular SN2 reaction (a Williamson-ether type synthesis) to form the desired epoxide ring.

This strategy allows for the stereospecific conversion of a chiral diol into a chiral epoxide, preserving the stereochemistry at the C3 position. The synthesis of protected esters of (S)-3,4-dihydroxybutyric acid has been explored, highlighting their value as intermediates. google.comgoogle.com While these precursors can be cyclized under acidic conditions to form the lactone, google.com treatment under basic conditions after selective activation facilitates the formation of the epoxide.

Table 2: Conceptual Steps for Converting Methyl 3,4-Dihydroxybutyrate to this compound

| Step | Transformation | Typical Reagents | Product |

| 1 | Selective Activation of C4-OH | p-Toluenesulfonyl chloride (TsCl), Pyridine | Methyl 3-hydroxy-4-tosyloxybutyrate |

| 2 | Intramolecular Cyclization | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | This compound |

Reactivity Profiles and Mechanistic Investigations of Methyl 3,4 Epoxybutyrate

Nucleophilic Ring-Opening Reactions of the Epoxy Moiety

The high ring strain of the epoxide in methyl 3,4-epoxybutyrate makes it a prime target for ring-opening reactions by various nucleophiles. pressbooks.pub These reactions can be catalyzed by either acid or base, and the regioselectivity and stereochemistry of the product are highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Acid-Catalyzed Ring Opening Mechanisms and Regioselectivity

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by making the hydroxyl group a better leaving group. libretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack generally proceeds via a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.orgstackexchange.com There is significant carbocation-like character on the more substituted carbon atom, leading to a preferential attack of the nucleophile at this position. stackexchange.comd-nb.info This is due to the electronic effect, where the more substituted carbon can better stabilize the partial positive charge that develops during the transition state. researchgate.net

For this compound, which has a primary and a secondary carbon in the epoxide ring, acid-catalyzed ring-opening will favor nucleophilic attack at the C3 (secondary) position. This regioselectivity is driven by the greater stabilization of the partial positive charge at the more substituted carbon. stackexchange.com The reaction proceeds with an inversion of configuration at the center of attack, leading to a trans relationship between the newly introduced nucleophile and the hydroxyl group. libretexts.org

Base-Catalyzed Ring Opening Mechanisms and Stereospecificity

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides occurs via a classic SN2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile directly attacks one of the epoxide carbons, and since the alkoxide is a poor leaving group, the high ring strain is the primary driving force for the reaction. libretexts.orgresearchgate.net

Under basic conditions, steric hindrance is the dominant factor controlling regioselectivity. d-nb.info The nucleophile will preferentially attack the less sterically hindered carbon atom. pressbooks.pubd-nb.info In the case of this compound, this means the attack will occur at the C4 (primary) position. The reaction is stereospecific, resulting in an inversion of configuration at the site of nucleophilic attack, leading to a trans product. libretexts.org

Organometallic Reagent Mediated Ring Opening

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles and strong bases. msu.edulibretexts.orgmasterorganicchemistry.com Their reaction with epoxides, including this compound, proceeds through a nucleophilic ring-opening mechanism similar to that of other basic nucleophiles. libretexts.orgyoutube.com

The reaction typically follows an SN2 pathway, with the nucleophilic carbon of the organometallic reagent attacking the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.com This results in the formation of a new carbon-carbon bond and a secondary alcohol after workup. msu.edu The use of organometallic reagents provides a powerful method for carbon chain elongation. youtube.com

Stereochemical Outcomes and Diastereocontrol

The stereochemical outcome of the ring-opening of this compound is a critical aspect of its synthetic utility, particularly when using chiral starting materials or catalysts. As previously mentioned, both acid- and base-catalyzed ring-openings generally proceed with inversion of stereochemistry at the carbon atom that is attacked.

Enzymatic resolutions have been employed to separate enantiomers of this compound. For instance, pig liver esterase has been used for the enantioselective hydrolysis of the methyl ester, yielding (S)-acid and unreacted (R)-ester. google.com The stereochemical purity of these products is crucial for their use in the synthesis of chiral molecules. google.com The stereoselective ring-opening of these enantiomerically pure epoxides allows for the synthesis of a wide variety of optically active compounds. For example, the reaction of (±)-trans-epoxybutanoate with carbon nucleophiles has been used as a key step in the synthesis of biologically active natural products. clockss.org

Influence of Nucleophile Nature on Reaction Pathways (e.g., Azide (B81097), Cyanide, Amines, Alcohols, Carboxylic Acids)

The nature of the nucleophile plays a significant role in the ring-opening of this compound. A variety of nucleophiles can be employed, each leading to different functionalized products.

Azide (N₃⁻) : The azide ion is an excellent nucleophile and can be used to introduce a nitrogen-containing group. masterorganicchemistry.com The reaction of epoxides with sodium azide is a common method for synthesizing β-azido alcohols, which are precursors to primary amines. researchgate.netmasterorganicchemistry.comcore.ac.uk This reaction typically proceeds with high regioselectivity, attacking the less substituted carbon under basic or neutral conditions. researchgate.net

Cyanide (CN⁻) : Cyanide is another effective carbon nucleophile that opens the epoxide ring to form β-hydroxy nitriles. core.ac.ukgoogle.com These products are valuable intermediates as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. libretexts.org

Amines (RNH₂ or R₂NH) : Amines are good nucleophiles that react with epoxides to yield amino alcohols. pressbooks.pub This reaction is fundamental in the synthesis of many pharmaceuticals. The reaction generally occurs at the less hindered carbon. pressbooks.pub

Alcohols (ROH) : In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the epoxide ring, forming hydroxy ethers. smolecule.com The regioselectivity follows the principles of acid- and base-catalyzed ring opening.

Carboxylic Acids (RCOOH) : Carboxylic acids can also open the epoxide ring, leading to the formation of hydroxy esters. This reaction is often catalyzed by a base or can occur at elevated temperatures.

The following table summarizes the products obtained from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Azide | Sodium Azide (NaN₃) | β-Azido alcohol |

| Cyanide | Sodium Cyanide (NaCN) | β-Hydroxy nitrile |

| Amine | Benzylamine (BnNH₂) | β-Amino alcohol |

| Alcohol | Methanol (CH₃OH) | Hydroxy ether |

| Carboxylic Acid | Acetic Acid (CH₃COOH) | Hydroxy ester |

Rearrangement and Isomerization Pathways

This compound can undergo various rearrangement and isomerization reactions, driven by acidic conditions, heat, or light.

Acid-Catalyzed Rearrangements to Carbonyl Compounds

Under acidic conditions, the epoxide ring of this compound can undergo rearrangement to form carbonyl compounds. The mechanism is initiated by protonation of the epoxide oxygen, which activates the ring towards opening. libretexts.orglibretexts.org The subsequent step involves a 1,2-hydride or alkyl shift, leading to the formation of a more stable carbocation, which then collapses to a carbonyl group. The regioselectivity of the rearrangement is influenced by the substitution pattern of the epoxide and the stability of the intermediate carbocationic species. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, acid-catalyzed opening of the epoxide can lead to the formation of methyl 3-hydroxy-4-oxobutanoate or methyl 4-hydroxy-3-oxobutanoate, depending on the site of initial protonation and subsequent rearrangement.

Thermal and Photochemical Isomerizations

While specific studies on the thermal and photochemical isomerization of this compound are not extensively documented, the presence of the ester and epoxide functionalities suggests potential pathways.

Thermal Isomerization: Thermally induced rearrangements of epoxides can occur, often leading to the formation of carbonyl compounds through mechanisms similar to acid-catalyzed rearrangements, but typically requiring higher temperatures.

Photochemical Isomerization: Photochemical reactions can induce isomerization in molecules with suitable chromophores. rsc.org The carbonyl group of the ester and the strained epoxide ring could potentially absorb UV light, leading to excited states that may undergo isomerization. For example, photochemical excitation can lead to the homolytic cleavage of a C-O bond in the epoxide, forming a diradical intermediate that could subsequently rearrange or re-close to form an isomer. rsc.org Similarly, α,β-unsaturated esters, which could be formed from this compound via elimination, are known to undergo photochemical cis-trans isomerization. mdpi.com

Cycloaddition and Polymerization Reactions Initiated by this compound

The double bond that can be formed from the epoxide ring, or the epoxide ring itself, can participate in cycloaddition and polymerization reactions.

Cycloaddition Reactions:

Although not a conjugated diene itself, this compound can be a precursor to a dienophile for Diels-Alder reactions. wikipedia.org Elimination of water from the corresponding 3,4-dihydroxybutyrate (formed via hydrolysis) could yield methyl but-3-enoate (B1239731), a dienophile. The electron-withdrawing ester group activates the double bond for [4+2] cycloaddition with a conjugated diene. wikipedia.orgiitk.ac.in

The epoxide ring can also participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with various dipolarophiles are known for epoxides, leading to the formation of five-membered heterocyclic rings. uchicago.edu

Polymerization Reactions:

This compound has been investigated as a monomer for the synthesis of biodegradable polycarbonates. nih.gov In the presence of bifunctional cobalt(III) salen catalysts, it undergoes alternating copolymerization with carbon dioxide (CO₂). nih.gov This reaction results in a polycarbonate with a majority of head-to-tail regioselectivity. nih.gov The resulting polymer, poly(methyl 3,4-dihydroxybutanoate carbonate), is a promising material due to its potential biocompatibility and degradability. nih.gov

Table 4: Polymerization of this compound with CO₂

| Catalyst | Monomers | Polymer Product | Key Findings |

|---|---|---|---|

| Bifunctional Cobalt(III) Salen Catalysts | This compound, CO₂ | Poly(methyl 3,4-dihydroxybutanoate carbonate) | Alternating copolymerization with 91.8% head-to-tail content; produces a biocompatible and degradable polymer. nih.gov |

Copolymerization with Carbon Dioxide

The copolymerization of this compound with carbon dioxide (CO2) presents a promising route to producing biocompatible and degradable polycarbonates. nih.govacs.org Research in this area has focused on the use of bifunctional cobalt(III) salen catalysts to facilitate the alternating copolymerization of the epoxide with CO2. nih.govacs.org

One study demonstrated that the polycarbonate derived from this compound exhibited 91.8% head-to-tail regioselectivity and a glass-transition temperature (Tg) of 18 °C. nih.govacs.org This is in contrast to the copolymer produced from the more sterically congested monomer, racemic-tert-butyl 3,4-epoxybutanoate, which showed over 99% carbonate linkages, 100% head-to-tail regioselectivity, and a higher Tg of 37 °C. nih.govacs.org This suggests that the steric bulk of the ester group on the epoxide monomer plays a significant role in the regioselectivity and thermal properties of the resulting polycarbonate.

The resulting poly(3,4-dihydroxybutyric acid carbonate) can be obtained by removing the protecting group. nih.govacs.org Furthermore, the degradation of these polymers can lead to the formation of biomasses like β-hydroxy-γ-butyrolactone and 3,4-dihydroxybutyrate. nih.govacs.org The ability to tailor the properties of these CO2-based polymers by selecting different epoxide monomers, such as this compound, opens up possibilities for various applications, including as drug delivery carriers. nih.govacs.org

Terpolymerization of epoxides like 1,2-butylene oxide with CO2 and other epoxides such as propylene (B89431) oxide and cyclohexene (B86901) oxide allows for the synthesis of polycarbonates with adjustable glass transition temperatures and hydrophilicity. mdpi.com This approach provides a method to modulate the surface properties and biodegradation characteristics of CO2-based polymers. mdpi.com

Table 1: Comparison of Polycarbonates from Different Epoxybutanoate Monomers

| Monomer | Catalyst System | Carbonate Linkages | Head-to-Tail Regioselectivity | Glass Transition Temperature (Tg) |

| This compound | Bifunctional cobalt(III) salen | - | 91.8% | 18 °C |

| racemic-tert-butyl 3,4-epoxybutanoate | Bifunctional cobalt(III) salen | >99% | 100% | 37 °C |

Ring-Opening Polymerization Mechanisms (if relevant to its chemical reactions)

The reactivity of this compound is significantly defined by the susceptibility of its epoxide ring to undergo ring-opening polymerization (ROP). wikipedia.org This process is a form of chain-growth polymerization where the terminus of a polymer chain attacks the cyclic monomer, leading to the formation of a longer polymer. wikipedia.org The primary driving force for the ring-opening of cyclic monomers like epoxides is the relief of ring strain. wikipedia.orgmdpi.com

ROP can proceed through several mechanisms, including cationic, anionic, and radical pathways. wikipedia.org

Cationic Ring-Opening Polymerization (CROP): This mechanism is characterized by cationic initiators and intermediates. wikipedia.org For cyclic ethers like epoxides, CROP proceeds via an SN1 or SN2 propagation process. wikipedia.org The stability of the resulting cationic species influences the mechanism. If the atom with the positive charge is stabilized by electron-donating groups, the polymerization tends to follow an SN1 pathway. wikipedia.org The chain grows through the addition of cyclic monomers, which opens the ring system. wikipedia.org

Anionic Ring-Opening Polymerization (AROP): In AROP, a nucleophilic attack by a negatively charged initiator on the epoxide ring initiates the polymerization. mdpi.com The propagating species is an anion, counter-balanced by a positive ion. For cyclic esters, the attack typically occurs at the carbonyl carbon or the adjacent carbon atom.

Coordination-Insertion ROP: This is a common mechanism when organometallic catalysts are used. The process begins with the coordination of the monomer to the Lewis acidic metal center of the catalyst. iaamonline.org Subsequently, the monomer is inserted into the metal-oxygen bond through a rearrangement of electrons.

The choice of initiator or catalyst system is crucial in determining the polymerization mechanism and, consequently, the structure and properties of the resulting polymer.

Table 2: Overview of Ring-Opening Polymerization Mechanisms

| Mechanism | Initiator/Catalyst Type | Key Characteristics |

| Cationic ROP | Cationic species (e.g., protons, Lewis acids) | Propagating chain end is a cation; proceeds via SN1 or SN2. wikipedia.org |

| Anionic ROP | Anionic species (e.g., alkoxides, organometallics) | Propagating chain end is an anion; involves nucleophilic attack. mdpi.com |

| Coordination-Insertion ROP | Organometallic catalysts | Monomer coordinates to the metal center before insertion. iaamonline.org |

Catalytic Systems for Modulating this compound Reactivity

Lewis Acid Catalysis in Ring Opening

Lewis acid catalysis is a powerful tool for activating the epoxide ring of this compound towards nucleophilic attack. wikipedia.orgresearchgate.net Lewis acids function as electron pair acceptors, coordinating to the oxygen atom of the epoxide. wikipedia.org This coordination increases the electrophilicity of the carbon atoms in the ring, making them more susceptible to attack by nucleophiles. wikipedia.orgnih.gov This activation lowers the energy barrier for the ring-opening reaction. nih.gov

A variety of Lewis acids, including those based on aluminum, boron, tin, and zinc, are commonly employed for this purpose. wikipedia.org For instance, aluminum triflate (Al(OTf)3) has been shown to be a highly effective catalyst for the ring-opening of epoxides with alcohols, even at parts-per-million (ppm) levels. rsc.org The interaction between the Lewis acid and the epoxide oxygen can be described as a donor-acceptor interaction, which stabilizes the negative charge that develops on the oxygen atom during the ring-opening process, effectively making the oxygen a better leaving group. nih.gov

The choice of Lewis acid can also influence the regioselectivity of the ring-opening reaction, particularly when the epoxide is unsymmetrical. In some cases, chelation of the aldehyde to the metal center of the Lewis acid catalyst can create a rigid cyclic intermediate, leading to a stereoselective approach of the nucleophile. wikipedia.org

Chiral Catalysis for Stereoselective Transformations

Chiral catalysts are employed to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically enriched products. This is particularly important in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required. researchgate.netdp.tech

One approach involves the use of chiral Lewis acids. For example, chiral 1,3,2-oxazaborolidines have been successfully used as catalysts in enantioselective photochemical reactions. nih.gov These catalysts can be tailored for specific transformations due to their modular structure. nih.gov By coordinating to the substrate, the chiral catalyst creates a chiral environment that directs the approach of the nucleophile, favoring the formation of one enantiomer over the other. nih.gov

Enzyme catalysis, or biocatalysis, offers another powerful method for achieving high stereoselectivity. researchgate.net For instance, halohydrin dehalogenases have been engineered for the stereoselective ring-opening of epoxides. researchgate.net These biocatalytic systems can exhibit high efficiency and excellent enantioselectivity, providing access to chiral building blocks. researchgate.net

The development of novel chiral catalysts, including peptides and organocatalysts, continues to expand the toolbox for asymmetric synthesis. ethz.chbeilstein-journals.org These catalysts can operate under mild conditions and offer high levels of stereocontrol. ethz.ch

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area in synthetic chemistry, offering a metal-free alternative for various transformations. mdpi.commdpi.combeilstein-journals.orgresearchgate.net These catalysts are often less toxic, more cost-effective, and environmentally benign compared to their metal-based counterparts. mdpi.com

For reactions involving epoxides like this compound, organocatalysts can be used to promote ring-opening reactions with a high degree of control. Various classes of organocatalysts, such as amines, Brønsted acids, and hydrogen-bond donors, have been applied. mdpi.com

For example, chiral bifunctional organocatalysts, which possess both an acidic and a basic site, have been developed to facilitate asymmetric reactions with high efficiency and stereoselectivity. nih.gov These catalysts can activate both the electrophile (the epoxide) and the nucleophile simultaneously, leading to highly organized transition states. nih.gov The development of such catalysts has enabled challenging transformations that were previously difficult to achieve in an asymmetric manner. nih.gov

The versatility of organocatalysis allows for a wide range of applications, from simple ring-opening reactions to more complex cascade sequences, providing access to a diverse array of functionalized molecules. mdpi.comnih.gov

Methyl 3,4 Epoxybutyrate As a Versatile Synthon in Complex Molecule Synthesis

Role in Asymmetric Synthesis of Chiral Building Blocks

The dual functionality of methyl 3,4-epoxybutyrate allows for regioselective and stereoselective transformations, making it a cornerstone in asymmetric synthesis for producing optically pure intermediates. researchgate.netrug.nl

This compound serves as a key starting material for the synthesis of several classes of chiral building blocks, including diols, amino alcohols, and halohydrins. The epoxide ring is susceptible to nucleophilic attack, which can be controlled to achieve high stereoselectivity, particularly through enzymatic methods.

Chiral Diols: The enantioselective hydrolysis of the epoxide moiety in esters like this compound, catalyzed by epoxide hydrolases (EHs), is a well-established method for producing chiral vicinal diols. researchgate.net For instance, microbial EHs can selectively hydrolyze one enantiomer of a racemic mixture, yielding an enantiopure diol and the unreacted, enantiopure epoxide. researchgate.net This kinetic resolution is a powerful strategy for accessing both enantiomers of the corresponding diol.

Chiral Amino Alcohols: The synthesis of chiral amino alcohols, crucial components in many pharmaceuticals, can be achieved from this compound. nih.gov The process typically involves the regioselective ring-opening of the epoxide with a nitrogen nucleophile, such as an azide (B81097), followed by reduction. Enzymatic cascades have been developed for the efficient synthesis of various chiral amino alcohols. nih.gov These biocatalytic approaches are valued for their high stereoselectivity and operation under mild conditions. mdpi.com

Chiral Halohydrins: Halohydrins are valuable synthetic intermediates, and this compound is a direct precursor to them. The ring-opening of the epoxide with a halide source provides access to chiral halohydrins. For example, halohydrin dehalogenases (HHDHs) can catalyze the nucleophilic ring-opening of epoxides with various nucleophiles, including cyanide and azide, to produce β-substituted alcohols. core.ac.uk Specifically, the ethyl ester analog, ethyl (S)-3,4-epoxybutyrate, can be converted into ethyl (R)-4-cyano-3-hydroxybutyrate, a key chiral precursor for the synthesis of statin side chains, using HHDH enzymes. researchgate.net The reaction of methyl 4-chloroacetoacetate is reduced and then cyclized to form this compound, which can be further transformed. core.ac.uk

Table 1: Enzymatic Transformations of Epoxybutyrate Esters This table is interactive. Users can sort and filter the data.

| Substrate | Enzyme | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|---|

| Racemic Ethyl 3,4-epoxybutyrate | Epoxide Hydrolase (from A. baumannii) | Kinetic Resolution (Hydrolysis) | (R)-Ethyl 3,4-epoxybutyrate & (S)-3,4-dihydroxybutanoate | Access to enantiopure epoxide and diol | researchgate.net |

| Ethyl (S)-3,4-epoxybutyrate | Halohydrin Dehalogenase (HheC) | Cyanolysis | Ethyl (R)-4-cyano-3-hydroxybutyrate | Intermediate for statin synthesis | researchgate.net |

| Racemic this compound | Halohydrin Dehalogenase | Azidolysis / Cyanolysis | Chiral β-azido alcohols / β-cyano alcohols | Versatile chiral building blocks | core.ac.uk |

The chiral synthons derived from this compound are integrated into the total synthesis of various natural products and their analogs. A notable example is the synthesis of γ-amino-β-hydroxybutyric acid (GABOB), a neurotransmitter analog. The synthesis of (-)-GABOB can be achieved through the asymmetric epoxidation of homoallylic alcohols, a transformation where epoxy esters like this compound serve as model intermediates for establishing stereochemistry. acs.org The strategic opening of the epoxide ring allows for the introduction of the required amino and hydroxyl functionalities with precise stereocontrol, demonstrating the utility of this synthon in constructing bioactive molecules. acs.org

The structure of this compound is ideally suited for the synthesis of heterocyclic compounds. mdpi.comamazonaws.comresearchgate.net The epoxide can undergo intramolecular cyclization or react with dinucleophiles to form various ring systems. For example, enzymatic hydrolysis of the corresponding ethyl ester can lead to the formation of (S)-3-hydroxy-γ-butyrolactone, a valuable chiral heterocyclic building block. researchgate.net The ability to control the regioselectivity of the ring-opening reaction, followed by cyclization, opens pathways to a wide range of substituted tetrahydrofurans, pyrrolidines, and other heterocyclic structures that are prevalent in medicinal chemistry. researchgate.netresearchgate.net

Construction of Scaffolds for Advanced Organic Structures

Beyond its role in synthesizing discrete chiral molecules, this compound's bifunctionality allows it to be used as a monomer or foundational unit for creating larger, more complex molecular architectures.

This compound possesses two reactive sites for polymerization: the epoxide ring and the methyl ester group. The ring-opening polymerization of the epoxide group can lead to polyether chains, while the ester group can be involved in transesterification or amidation reactions to form polyesters or polyamides. This dual reactivity allows for its potential use as a monomer in the synthesis of specialty polymers with tailored structures. For instance, cycloaliphatic epoxy compounds are known to be used as cross-linking agents in polymer formulations. ottokemi.com While specific studies on the polymerization of this compound are not extensively detailed, the reactivity of its functional groups is analogous to other monomers used in producing polymers with hydroxyl and ester functionalities along the backbone, which can be further modified to create functional materials. lookchem.com

Dendrimers are highly branched, well-defined macromolecules, and their synthesis relies on the use of building blocks with multiple reactive sites. nih.govnih.govresearchgate.net this compound, as an A-B2 type monomer (where the epoxide and ester are the reactive sites), has the potential to be incorporated into dendritic structures. For example, the epoxide could be opened by the functional core of a growing dendrimer, and the ester group could be transformed in a subsequent step to add another layer of branching. This iterative approach is fundamental to dendrimer synthesis. tcichemicals.com

Similarly, in supramolecular chemistry, which involves non-covalent interactions to form large, ordered structures, molecules derived from this compound could be designed to self-assemble. nih.govnih.govuclouvain.be The hydroxyl and ester groups, after the epoxide opening, can participate in hydrogen bonding and other non-covalent interactions, guiding the formation of complex assemblies. While direct utilization of this compound in published dendrimer or supramolecular assembly syntheses is not prominent, its inherent functionality makes it a conceptually viable candidate for the design of such advanced organic structures.

Derivatization for Exploring Structure-Reactivity Relationships

The chemical versatility of this compound, with its two distinct functional groups—the epoxide and the methyl ester—renders it an invaluable synthon for constructing complex molecular architectures. The targeted derivatization of this molecule is a key strategy for probing structure-reactivity relationships, enabling a systematic investigation into how modifications at different positions influence its chemical behavior and, consequently, its utility in synthesis.

Regio- and Stereoselective Functionalization of the Epoxy Group

The epoxide ring of this compound is the primary site of reactivity, and its controlled opening is crucial for introducing new functionalities with specific spatial arrangements. The ability to dictate the regiochemistry (attack at C3 vs. C4) and stereochemistry of this ring-opening is fundamental to its application as a chiral building block.

A prominent method for achieving high stereoselectivity is through enzymatic hydrolysis. Epoxide hydrolases (EHs) have been effectively used for the kinetic resolution of racemic this compound. researchgate.netgoogle.com For instance, pig liver esterase has been employed to hydrolyze the methyl ester of the (S)-enantiomer, leaving the (R)-enantiomer of this compound unreacted. google.com Similarly, microbial EHs, such as the one from Acinetobacter baumannii, can selectively hydrolyze the (S)-enantiomer, providing access to optically pure (R)-ethyl 3,4-epoxybutyrate. researchgate.netresearchgate.net This enzymatic approach yields both the unreacted epoxide and the resulting diol as valuable chiral products. researchgate.net

Chemical methods have also been developed for regio- and stereoselective functionalization. The ring-opening of epoxy ester precursors with nucleophiles like triethylamine (B128534) trihydrofluoride can produce compounds such as 4-fluoro-3-hydroxybutyric acid derivatives. lookchem.com The reaction of organocuprates with related epoxy esters has been shown to proceed with high regioselectivity, demonstrating the utility of organometallic reagents in targeting specific positions of the epoxide. beilstein-journals.org

The choice of nucleophile and reaction conditions dictates the outcome of the ring-opening reaction, leading to a diverse array of substituted butyrate (B1204436) derivatives.

Table 1: Examples of Regio- and Stereoselective Ring-Opening Reactions

| Nucleophile/Reagent | Product Type | Selectivity | Reference |

| Epoxide Hydrolase | Vicinal Diol | Enantioselective | researchgate.netresearchgate.netresearchgate.net |

| Azide (N₃⁻) | Azidoalcohol | Regio- and Stereoselective | lookchem.com |

| Cyanide (CN⁻) | Hydroxynitrile | Regio- and Stereoselective | lookchem.com |

| Triethylamine Trihydrofluoride | Fluoroalcohol | Regioselective | lookchem.com |

| Organocuprates | Alkylated Alcohol | Regioselective | beilstein-journals.org |

These selective transformations underscore the potential to generate a wide range of chiral C4 synthons, such as methyl (R)-4-chloro-3-hydroxybutyrate and methyl (S)-4-chloro-3-hydroxybutanoate, from this compound. lookchem.com

Modifications at the Butyrate Moiety

While the epoxide is often the primary focus, the butyrate moiety offers a secondary handle for derivatization, allowing for further tuning of the molecule's properties. The most common modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is often observed during enzymatic resolutions where esterases are used. google.com

Transesterification to other alkyl esters, such as ethyl 3,4-epoxybutyrate, is also a common and straightforward modification. researchgate.netresearchgate.net This allows for the alteration of the steric and electronic properties of the ester group, which can influence solubility, reactivity, and interaction with biological systems. For example, copolymerization studies have been conducted on tert-butyl 3,4-epoxybutanoate, highlighting how the sterically bulky tert-butyl group influences the regioselectivity of ring-opening during polymerization compared to the methyl ester. escholarship.org

Further modifications can include the reduction of the ester functionality to a primary alcohol, which would yield a diol epoxide, or amidation to form the corresponding amide. These transformations expand the synthetic utility of the this compound scaffold, providing access to a different class of derivatives for structure-activity relationship studies.

Table 2: Potential Modifications at the Butyrate Moiety

| Reaction Type | Reagent/Condition | Product Functional Group |

| Hydrolysis | Acid or Base (e.g., NaOH) / Water | Carboxylic Acid |

| Transesterification | Alcohol (e.g., Ethanol) / Acid or Base Catalyst | Different Alkyl Ester |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |

| Amidation | Amine (e.g., NH₃, RNH₂) | Amide |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis for building molecular diversity. nih.govnih.gov While direct participation of the intact this compound in classic MCRs like the Ugi or Passerini reaction is not typical, it can serve as an excellent precursor for generating intermediates that readily engage in such transformations. organic-chemistry.org

The strategy involves an initial, selective ring-opening of the epoxide to introduce a new functional group, which then participates in the subsequent MCR. For instance, the ring-opening of this compound with an amine would generate an amino alcohol. The newly introduced amine functionality could then participate in an Ugi or Passerini reaction. The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. organic-chemistry.org

Similarly, ring-opening with azide followed by reduction to the amine provides an entry point into MCRs. The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, could potentially incorporate derivatives of this compound. nih.govnih.gov An appropriately functionalized derivative, for example, could serve as the aldehyde or β-dicarbonyl component. nih.gov

This sequential approach—ring-opening followed by an MCR—leverages the inherent reactivity of the epoxide to generate substrates for powerful complexity-building reactions, thereby expanding the range of accessible molecular scaffolds from a simple chiral starting material.

Theoretical and Computational Investigations on Methyl 3,4 Epoxybutyrate

Conformational Analysis and Energy Landscapes

The flexibility of the ester and epoxide groups in methyl 3,4-epoxybutyrate gives rise to multiple possible three-dimensional arrangements, or conformers. Understanding the relative energies and populations of these conformers is crucial as they can influence the molecule's reactivity.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. nih.govmdpi.com MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid exploration of different conformers. nih.gov MD simulations build upon this by solving Newton's equations of motion, providing a time-dependent trajectory of the molecule and revealing its dynamic behavior. mdpi.comunimi.itrug.nl These simulations can identify low-energy conformations and the energy barriers between them, offering a picture of the molecule's flexibility and preferred shapes. For molecules with flexible side chains, such as the ester group in this compound, MD simulations can reveal how these groups move and interact with the epoxide ring. mdpi.commdpi.com

Table 1: Illustrative Conformational Data from Molecular Mechanics This table is a representative example of data that could be generated from MM calculations and does not represent actual experimental results for this compound.

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche | 60° | 0.85 | 35 |

For a more accurate description of the electronic structure and energies of this compound's conformers and isomers, quantum chemical calculations are employed. imist.ma Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. nih.govmdpi.comnih.gov These calculations can optimize the geometry of different conformers to find the most stable structures and provide precise relative energies. nih.govimist.ma

DFT calculations have been successfully used to study the conformational preferences of various organic molecules, including those with ester and epoxide functionalities. nih.govnih.gov For example, studies on similar molecules have shown that DFT can accurately predict the relative stabilities of different isomers. nih.gov In the case of this compound, DFT can elucidate the subtle electronic interactions that stabilize certain conformations over others.

Table 2: Predicted Relative Energies of this compound Conformers using DFT This table is a representative example of data that could be generated from DFT calculations and does not represent actual experimental results for this compound.

| Conformer | Method/Basis Set | Relative Free Energy (kcal/mol) |

|---|---|---|

| Conformer A | B3LYP/6-311++G(d,p) | 0.00 |

| Conformer B | B3LYP/6-311++G(d,p) | 1.25 |

| Conformer C | B3LYP/6-311++G(d,p) | 2.10 |

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions, such as the ring-opening of this compound. uni.lu

The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (acidic or basic). libretexts.orgmasterorganicchemistry.com Transition state theory is a cornerstone of understanding reaction rates, and computational methods can locate and characterize the transition state structures for these ring-opening reactions. ic.ac.uk By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined, providing insight into the reaction kinetics. ic.ac.uk

For the acid-catalyzed ring-opening of an unsymmetrical epoxide, the reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.org In the case of base-catalyzed ring-opening, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide. masterorganicchemistry.com Computational studies can model these pathways, calculate the activation barriers, and predict the preferred reaction channel. ic.ac.uk

The ring-opening of an unsymmetrical epoxide like this compound can lead to different regio- and stereoisomers. DFT methods are particularly useful for predicting the regioselectivity (which carbon of the epoxide is attacked) and stereoselectivity (the stereochemical outcome) of these reactions. nih.govpku.edu.cnnih.govrsc.orgnih.gov

By calculating the energies of the transition states leading to the different possible products, the most favorable reaction pathway can be identified. pku.edu.cnunimi.it For example, in the acid-catalyzed opening, the nucleophile preferentially attacks the more substituted carbon due to the partial positive charge buildup on this atom in the transition state. libretexts.org Conversely, under basic conditions, the attack occurs at the less sterically hindered carbon. masterorganicchemistry.com DFT calculations can quantify these effects and provide a theoretical basis for the observed experimental outcomes. unimi.it

Table 3: DFT-Predicted Activation Barriers for Nucleophilic Attack on this compound This table is a representative example of data that could be generated from DFT calculations and does not represent actual experimental results for this compound.

| Position of Attack | Reaction Conditions | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| C3 | Acidic | 15.2 | Attack at C4 |

| C4 | Acidic | 12.8 | Attack at C4 |

| C3 | Basic | 18.5 | Attack at C3 |

| C4 | Basic | 22.1 | Attack at C3 |

The solvent in which a reaction is carried out can have a significant impact on the reaction mechanism and rate. mdpi.comchemrxiv.orgresearchgate.net Computational solvation models are used to account for the effect of the solvent in theoretical calculations. mdpi.commpg.de These models can be broadly categorized into implicit and explicit models. mdpi.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. mun.ca Explicit solvation models involve including a number of individual solvent molecules in the calculation. pitt.edu This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. mdpi.compitt.edu The choice of solvation model can influence the calculated activation energies and the predicted regio- and stereoselectivity of the reaction. mun.camdpi.com

Electronic Structure and Reactivity Predictions

Theoretical and computational chemistry provides powerful tools to predict the electronic structure and reactivity of molecules. For this compound, such studies would offer invaluable insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other chemical species.

A computational analysis of this compound would calculate the energies of its HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character. The LUMO energy reflects its ability to accept electrons, highlighting its electrophilic character. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap generally suggests lower reactivity.

Detailed FMO analysis would also visualize the spatial distribution of the HOMO and LUMO across the molecule. This would reveal the most likely sites for nucleophilic and electrophilic attack. For instance, it would be expected that the HOMO is localized on the oxygen atom of the epoxide ring, while the LUMO is distributed around the carbon atoms of the epoxide, making them susceptible to nucleophilic attack.

Data Table: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO | Not Available |

| LUMO | Not Available |

| HOMO-LUMO Gap | Not Available |

Note: The above table is for illustrative purposes only. Specific computational data for this compound is not available in the reviewed literature.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Different colors are used to indicate regions of varying potential, with red typically representing areas of negative potential (electron-rich, attractive to electrophiles) and blue representing areas of positive potential (electron-poor, attractive to nucleophiles).

For this compound, an MEP analysis would likely show a region of high negative potential around the oxygen atom of the epoxy ring and the carbonyl oxygen of the ester group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

In conjunction with MEP, a charge distribution analysis, such as calculating the partial atomic charges, would provide quantitative data on the electron distribution. This would further pinpoint the electrophilic and nucleophilic centers within the molecule.

Data Table: Hypothetical Partial Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Partial Charge (a.u.) |

| Epoxide Oxygen | Not Available |

| Carbonyl Oxygen | Not Available |

| Epoxide Carbon 1 | Not Available |

| Epoxide Carbon 2 | Not Available |

| Carbonyl Carbon | Not Available |

Note: The above table is for illustrative purposes only. Specific computational data for this compound is not available in the reviewed literature.

Reactivity Indices and Descriptors

Key reactivity indices include:

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. It is calculated as half the HOMO-LUMO gap. A higher value of chemical hardness indicates lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

The calculation of these indices for this compound would provide a quantitative framework for comparing its reactivity with other related compounds.

Data Table: Hypothetical Global Reactivity Descriptors for this compound

| Reactivity Descriptor | Formula | Hypothetical Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Not Available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Not Available |

| Electrophilicity Index (ω) | μ2 / (2η) | Not Available |

Note: The above table is for illustrative purposes only. Specific computational data for this compound is not available in the reviewed literature.